(Pyridin-2-Ylmethyl)phosphonic Acid
Overview
Description
(Pyridin-2-Ylmethyl)phosphonic Acid: is a chemical compound with the molecular formula C6H8NO3P and a molecular weight of 173.11 g/mol . It is a white to almost white powder or crystalline solid that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
(Pyridin-2-Ylmethyl)phosphonic Acid is a potential inhibitor of metallo-β-lactamases . Metallo-β-lactamases are enzymes that confer resistance to a broad range of β-lactam antibiotics in bacteria .
Mode of Action
The compound interacts with metallo-β-lactamases, potentially inhibiting their activity . This inhibition could restore the susceptibility of resistant bacteria to existing antibiotics .
Biochemical Pathways
By inhibiting these enzymes, the compound could potentially disrupt the biochemical pathways that lead to antibiotic resistance .
Result of Action
The primary result of the action of this compound would be the inhibition of metallo-β-lactamases, potentially restoring the effectiveness of β-lactam antibiotics against resistant bacteria .
Biochemical Analysis
Biochemical Properties
(Pyridin-2-Ylmethyl)phosphonic Acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from binding. This inhibition can affect various metabolic pathways and cellular processes. For example, this compound has been shown to interact with enzymes involved in phosphate metabolism, leading to alterations in phosphate homeostasis .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of various proteins. This modulation can impact cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor by mimicking the natural substrate and binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing its normal reaction, leading to a decrease in the production of specific metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular and physiological functions. For example, high doses of this compound have been associated with toxicity and adverse effects, such as reduced body weight and organ damage. It is important to determine the optimal dosage to minimize adverse effects while achieving the desired therapeutic outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, which play crucial roles in the regulation of metabolic flux and metabolite levels. The compound’s ability to inhibit specific enzymes can lead to alterations in metabolic pathways, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via phosphate transporters and distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences. This localization can influence the compound’s ability to interact with its target biomolecules and exert its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-2-Ylmethyl)phosphonic Acid typically involves the reaction of pyridine-2-carboxaldehyde with a phosphonic acid derivative. One common method is the reaction of pyridine-2-carboxaldehyde with diethyl phosphite in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: (Pyridin-2-Ylmethyl)phosphonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonic acid analogs.
Substitution: The compound can undergo substitution reactions where the pyridine ring or the phosphonic acid group is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry: (Pyridin-2-Ylmethyl)phosphonic Acid is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways .
Industry: In the industrial sector, this compound is used in the production of polymers and as a catalyst in various chemical processes .
Comparison with Similar Compounds
(Difluoro(pyridinyl)methyl)phosphonates: These compounds have similar structures but contain fluorine atoms, which can enhance their biological activity.
Phosphoric Acid Derivatives: Compounds like phosphoric acid and its derivatives share similar chemical properties and applications.
Uniqueness: (Pyridin-2-Ylmethyl)phosphonic Acid is unique due to its specific structure, which combines a pyridine ring with a phosphonic acid group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
pyridin-2-ylmethylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c8-11(9,10)5-6-3-1-2-4-7-6/h1-4H,5H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWCWWLEFNGDBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508303 | |
Record name | [(Pyridin-2-yl)methyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80241-45-8 | |
Record name | [(Pyridin-2-yl)methyl]phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90508303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Pyridin-2-ylmethyl)phosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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